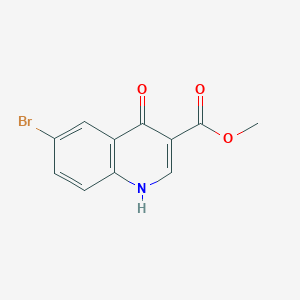

6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

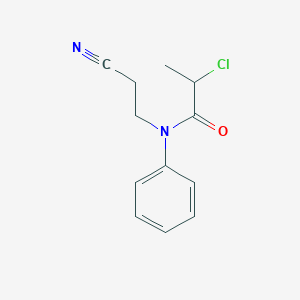

“6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester” is a chemical compound with the IUPAC name “methyl 6-bromo-4-hydroxy-3-quinolinecarboxylate”. It has been studied as a novel influenza endonuclease inhibitor and also functions as high-affinity ligands at the benzodiazepine site of brain GABAA receptors .

Molecular Structure Analysis

The molecular structure of “6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester” is represented by the formula C11H8BrNO3. The InChI code for this compound is 1S/C11H8BrNO3/c1-16-11(15)8-5-13-9-3-2-6(12)4-7(9)10(8)14/h2-5H,1H3,(H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester” include a molecular weight of 282.09 . The compound is a solid at room temperature .科学的研究の応用

Synthesis of Indole Derivatives

Indole structures are prevalent in natural products and pharmaceuticals, playing a crucial role in cell biology. The compound can be utilized in the synthesis of indole derivatives, which are significant for their biological activities. These derivatives have been studied for their potential in treating cancer, microbial infections, and various disorders .

Quinoline Derivatives in Medicinal Chemistry

Quinoline and its derivatives are foundational in medicinal chemistry due to their broad spectrum of biological activities. The compound serves as a key precursor in synthesizing quinoline derivatives that exhibit anticancer, antioxidant, anti-inflammatory, and antimalarial properties, among others .

Development of PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) inhibitors are emerging as significant therapeutic agents for various neurological disorders. The compound can be used to create aryl/heteroaryl-quinolino-pyrazoles, which are important intermediates in developing PDE10A inhibitors .

Anti-Inflammatory Agents

Specific quinoline derivatives have shown strong anti-inflammatory activity. The compound can be synthesized into derivatives that may be used in models to study and treat inflammation, such as in adjuvant arthritis rat models .

Catalytic Protodeboronation

In synthetic organic chemistry, the compound can be involved in catalytic protodeboronation reactions. These reactions are crucial for creating complex molecules, particularly in the pharmaceutical industry, where precision and efficiency are paramount .

Green Chemistry Applications

The compound’s derivatives can be synthesized using green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. This approach is increasingly important in the context of sustainable development and environmental protection .

Antituberculosis Activity

Quinoline derivatives, synthesized from the compound, have been identified with antituberculosis activity. This is particularly relevant given the global health challenge posed by tuberculosis and the need for new therapeutic agents .

Antiviral Research

With the ongoing need for antiviral agents, especially in the wake of pandemics, the compound’s derivatives have been explored for their anti-SARS-CoV-2 activities. This highlights the compound’s potential role in the development of new antiviral drugs .

将来の方向性

The future directions for “6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester” could involve further studies on its potential as an influenza endonuclease inhibitor and its function as high-affinity ligands at the benzodiazepine site of brain GABAA receptors . More research is also needed to understand its synthesis, chemical reactions, mechanism of action, and safety profile .

特性

IUPAC Name |

methyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-13-9-3-2-6(12)4-7(9)10(8)14/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTSLYINOPYVFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-hydroxy-quinoline-3-carboxylic acid methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2764683.png)

![(3-Cyano-4-fluorophenyl)-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]cyanamide](/img/structure/B2764687.png)

![2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile](/img/structure/B2764688.png)

![N-[(3-Ethylphenyl)methyl]-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2764691.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764693.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2764699.png)

![3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2764701.png)